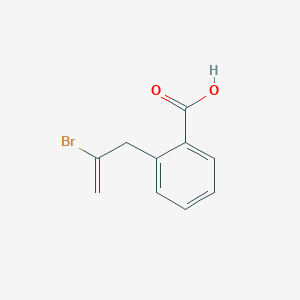

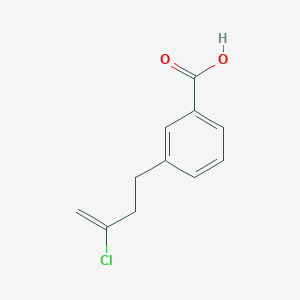

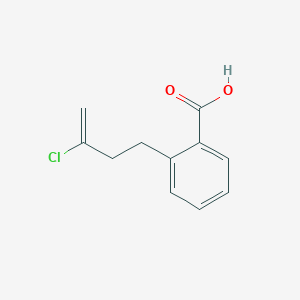

2-(3-Chloro-3-butenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

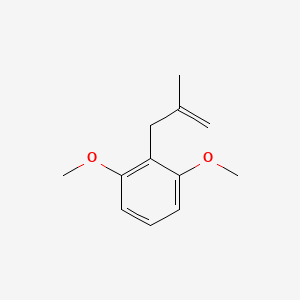

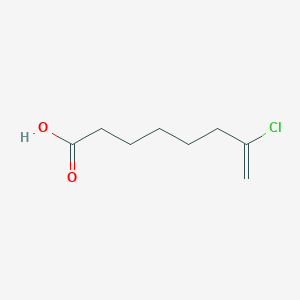

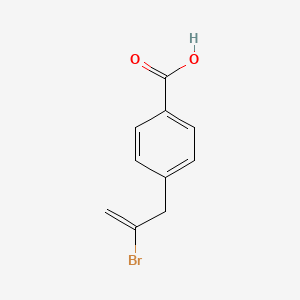

“2-(3-Chloro-3-butenyl)benzoic acid” is an organic chemical compound that belongs to the group of benzoic acids. It contains a carboxylic acid functional group and a butenyl group. The compound has a molecular weight of 210.657 .

Synthesis Analysis

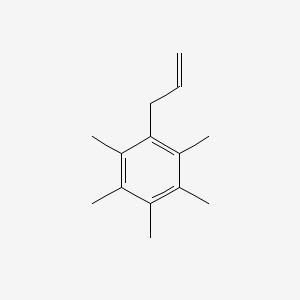

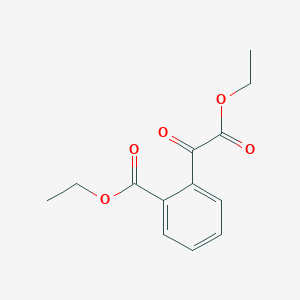

The synthesis of this compound could involve reactions at the benzylic position . A potential synthesis pathway could involve ortho-methylbenzoic acid with lithium diisopropyl amide in tetrahydrofuran, followed by a reaction with allyl bromide .Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-3-butenyl)benzoic acid” includes 11 Hydrogen atoms, 11 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . It also contains 25 bonds in total, including 14 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

Reactions at the benzylic position are significant in the chemistry of this compound. These reactions could involve free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.657 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique

Antimicrobial and Molluscicidal Activity

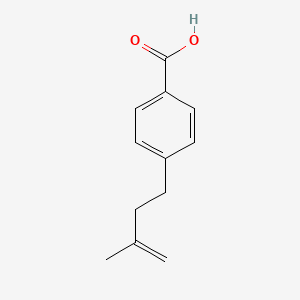

Research indicates that prenylated benzoic acid derivatives, similar in structure to 2-(3-Chloro-3-butenyl)benzoic acid, exhibit significant antimicrobial and molluscicidal activities. For instance, compounds isolated from Piper aduncum leaves showed these activities (Orjala et al., 1993).

Photodecomposition Properties

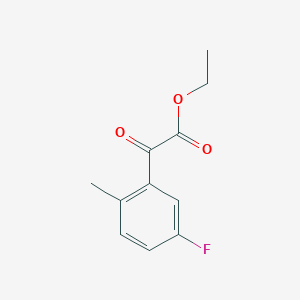

Studies on chlorobenzoic acids, which include compounds structurally related to 2-(3-Chloro-3-butenyl)benzoic acid, have demonstrated their susceptibility to photodecomposition. This process involves the replacement of chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Effects on Staphylococcus aureus Cells

Benzoic acid derivatives, including compounds closely related to 2-(3-Chloro-3-butenyl)benzoic acid, have been studied for their effects on Staphylococcus aureus cells. These compounds can cause a shift in the population of penicillinase-producing cells, favoring those that do not produce the enzyme (Dulaney, 1970).

Synthesis and Chemical Transformation

The synthesis of benzoic acid derivatives, including methods that might be applicable to 2-(3-Chloro-3-butenyl)benzoic acid, has been a subject of research. These studies focus on optimizing reaction conditions and exploring the yield and purity of the products (You-gui, 2010).

Thermodynamic Studies

Benzoic acid and its derivatives have been extensively studied in the context of pharmaceutical research. Understanding their thermodynamic phase behavior is crucial for process design in pharmaceutical applications. Such studies often involve modeling phase equilibria in various solutions (Reschke et al., 2016).

Role in Liquid Crystal Research

Research has also been conducted on benzoic acid derivatives in the field of liquid crystal technology. These studies involve synthesizing specific compounds and investigating their phase behavior and thermal properties, which are critical in the development of liquid crystal devices (Begum et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-chlorobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPNBVSLEVRPON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641256 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-3-butenyl)benzoic acid | |

CAS RN |

732248-87-2 |

Source

|

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.